molecular formula C20H20N4O4S B044767 Patamostat CAS No. 114568-26-2

Patamostat

Cat. No. B044767
M. Wt: 412.5 g/mol
InChI Key: ILRQPCQIFIURTG-UHFFFAOYSA-N
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Description

Patamostat, also known as E-3123, is a potent protease inhibitor . It has shown inhibitory activity toward trypsin, thrombin, plasmin, cathepsin-B, and kallikrein . Patamostat is effective toward experimental pancreatitis and disseminated intravascular coagulation in animal models .


Molecular Structure Analysis

The molecular formula of Patamostat is C20H20N4O4S . It has a molecular weight of 412.46 . The structure includes a carbonyl group, a benzene ring, and a thioether group .

Scientific Research Applications

  • Photoacoustic Tomography (PAT) for Biomedical Research : PAT enables deep penetrating functional and molecular imaging with high spatial resolution, impacting biomedicine and multiscale systems biology research. This technology enhances imaging capabilities in various biomedical applications (Wang, 2009).

  • Emerging Contrast Agents in PAT : The use of emerging contrast agents in PAT improves imaging sensitivity, specificity, and efficiency. These advancements are significant in signal sensing, functional imaging, biomarker labeling, and therapy monitoring (Nie & Chen, 2014).

  • Alleviating Prostatitis with Flavonoids and Polysaccharides : Flavonoids and polysaccharides of Tagetes patula (T. patula) can alleviate prostatitis by improving dihydrotestosterone (DHT) levels, reducing Prostate-Specific Antigen (PSA) and TNF-α secretion, and regulating amino acid, energy, and glucose and lipid metabolism (Liu et al., 2019).

  • Complementarity of PAT in Life Sciences : PAT complements other imaging modalities in terms of contrast mechanism, penetration, spatial resolution, and temporal resolution. It provides molecular and cellular specificity, which is crucial in life sciences research (Wang & Yao, 2016).

  • PATRIC Database for Infectious-Disease Research : The PATRIC database offers a comprehensive bacterial genomics resource, including data and computational tools for bioinformatics analysis, focusing on infectious-disease research (Gillespie et al., 2011).

  • Assessing Technological Impact of Scientific Research : A new methodological approach using the PATSTAT database and Scopus citations has been presented for assessing the technological impact of scientific research (Guerrero-Bote et al., 2021).

  • Bibliographical Data in PATSTAT for Research : The PATSTAT Register database contains bibliographical, procedural, and legal status data on patent applications, useful for various research purposes (de Rassenfosse et al., 2016).

properties

IUPAC Name

[4-[2-(2,5-dioxopyrrolidin-1-yl)ethylsulfanyl]phenyl] 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c21-20(22)23-14-3-1-13(2-4-14)19(27)28-15-5-7-16(8-6-15)29-12-11-24-17(25)9-10-18(24)26/h1-8H,9-12H2,(H4,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRQPCQIFIURTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150785
Record name Patamostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Patamostat

CAS RN

114568-26-2
Record name Patamostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114568262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Patamostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PATAMOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T7W4EA51W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Hartenfeller, H Zettl, M Walter, M Rupp… - PLoS computational …, 2012 - journals.plos.org
We present a computational method for the reaction-based de novo design of drug-like molecules. The software DOGS (Design of Genuine Structures) features a ligand-based strategy …
Number of citations: 225 journals.plos.org
S Riaz, MA Javed, I Nawaz, T Javed - Saudi Journal of Biological Sciences, 2022 - Elsevier
In this study bioassay-guided screening of Tecomella undulate was performed for its cytotoxic, antimutagenic and anticancer potential. The ariel parts were extracted on a polarity basis (…
Number of citations: 3 www.sciencedirect.com
M Hartenfeller - 2010 - core.ac.uk
One of the early and pivotal steps in drug development is the identification of structurally novel chemical entities (NCE) exhibiting a desired effect on a biological target molecule. …
Number of citations: 4 core.ac.uk
OP Lossers - American Mathematical Monthly, 1987 - research.tue.nl
… Patamostat Medicine and Dentistry 100% …
Number of citations: 2 research.tue.nl

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